7-Fluoro-6-iodo-1H-indazole CAS 2227272-43-5 chemical properties
7-Fluoro-6-iodo-1H-indazole CAS 2227272-43-5 chemical properties
CAS Number: 2227272-43-5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-6-iodo-1H-indazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The indazole nucleus is a key structural motif in numerous therapeutic agents, often acting as a bioisostere of indole or benzimidazole.[3] The diverse pharmacological profiles of indazole derivatives have established them as critical intermediates in the synthesis of novel drugs.[2][3]
The introduction of halogen substituents, such as fluorine and iodine, onto the indazole core can significantly modulate the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The larger and more polarizable iodine atom can introduce specific interactions with target proteins and also serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[5]
Physicochemical Properties of 7-Fluoro-6-iodo-1H-indazole
Detailed experimental data for 7-Fluoro-6-iodo-1H-indazole is not extensively available in the public domain. However, its properties can be inferred from closely related analogs.
| Property | Inferred Value | Basis for Inference |
| Molecular Formula | C7H4FIN2 | |
| Molecular Weight | 278.02 g/mol | |
| Appearance | Likely a solid, potentially a yellow or brown crystalline powder. | Based on the appearance of 6-iodo-1H-indazole and 6-Fluoro-3-iodo-indazole.[6][7] |
| Melting Point | Expected to be relatively high, likely >200 °C. | 6-iodo-1H-indazole has a melting point of 207-211 °C.[8][9] |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and methanol. | Based on the reported solubility of 6-iodo-1H-indazole.[8] |
| pKa | Estimated to be around 11-13. | The pKa of 5-fluoro-3-iodo-1H-indazole is predicted to be 10.94, and that of 6-iodo-1H-indazole is predicted to be 12.96.[8][10] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 7-Fluoro-6-iodo-1H-indazole are not available, the following are predictions based on analogous structures.
¹H NMR
The proton NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The coupling patterns will be influenced by the fluorine and iodine substituents. For comparison, the ¹H NMR of 5-fluoro-3-iodo-1H-indazole in DMSO-d6 shows a characteristic downfield signal for the N-H proton (around 13.64 ppm) and distinct multiplets for the aromatic protons.[10]
¹³C NMR
The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M+) at m/z 278, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
A plausible synthetic route to 7-Fluoro-6-iodo-1H-indazole can be proposed based on established methods for the synthesis of halogenated indazoles. A common strategy involves the direct iodination of a fluoro-indazole precursor.
Caption: Proposed synthetic route to 7-Fluoro-6-iodo-1H-indazole.
Experimental Protocol (Hypothetical)
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Dissolution: Dissolve 7-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium hydroxide followed by the portion-wise addition of iodine at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product by column chromatography to yield 7-Fluoro-6-iodo-1H-indazole.
This proposed synthesis is analogous to the reported synthesis of 5-fluoro-3-iodo-1H-indazole from 5-fluoro-1H-indazole.[10]
The reactivity of 7-Fluoro-6-iodo-1H-indazole is expected to be characteristic of halogenated indazoles. The iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The indazole N-H can undergo N-alkylation or N-arylation.
Applications in Research and Drug Discovery
Substituted indazoles are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases.[11] For instance, indazole derivatives have been investigated as inhibitors of VEGFR-2, which is implicated in tumor angiogenesis.[11] The specific substitution pattern of 7-fluoro and 6-iodo may confer unique pharmacological properties, making it a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The compound could be utilized in the development of treatments for cancer and other proliferative diseases.[12]
Caption: Potential applications of 7-Fluoro-6-iodo-1H-indazole.
Safety and Handling
Specific safety data for 7-Fluoro-6-iodo-1H-indazole is not available. However, based on related iodo- and fluoro-indazoles, the following precautions should be taken:
-
Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May cause respiratory irritation.[13]
-
Precautionary Statements (Inferred): Wear protective gloves, protective clothing, eye protection, and face protection.[14] Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
7-Fluoro-6-iodo-1H-indazole is a halogenated indazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties, reactivity, and potential applications can be reasonably inferred from its structural analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
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Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved February 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use. Retrieved February 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
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MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved February 3, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr.
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